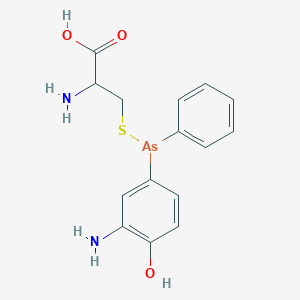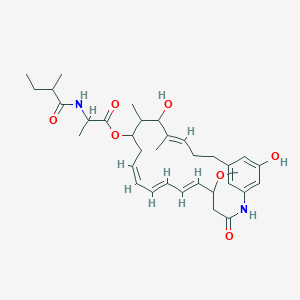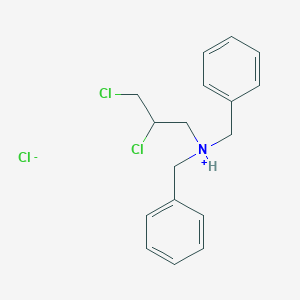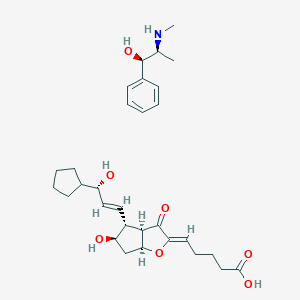
tert-Butyloxycarbonyl-(S-(3-nitro-2-pyridinesulfenyl))cysteine-N-hydroxysuccinimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-Butyloxycarbonyl-(S-(3-nitro-2-pyridinesulfenyl))cysteine-N-hydroxysuccinimide is a chemical compound that has been widely used in scientific research. It is a derivative of cysteine, an amino acid that plays a crucial role in protein structure and function. The compound has been synthesized using various methods and has been used in different applications, including biochemical and physiological studies.
科学的研究の応用
Tert-Butyloxycarbonyl-(S-(3-nitro-2-pyridinesulfenyl))cysteine-N-hydroxysuccinimide has been widely used in scientific research as a tool for studying protein structure and function. It has been used to label cysteine residues in proteins and peptides, which allows for the identification and characterization of protein-protein interactions. The compound has also been used in the synthesis of peptide-based drugs and in the development of biosensors for detecting cysteine-containing proteins.
作用機序
Tert-Butyloxycarbonyl-(S-(3-nitro-2-pyridinesulfenyl))cysteine-N-hydroxysuccinimide reacts with cysteine residues in proteins and peptides, forming a covalent bond between the compound and the cysteine sulfur atom. This reaction is specific to cysteine residues, making it a useful tool for studying cysteine-containing proteins. The covalent bond formed between the compound and the cysteine residue can be used to identify and characterize protein-protein interactions, as well as to study the biochemical and physiological effects of cysteine modifications.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been used to study the role of cysteine residues in protein structure and function, as well as to investigate the effects of cysteine modifications on protein activity and stability. This compound has also been used to study the oxidative stress response in cells, as cysteine residues are known to be sensitive to oxidation.
実験室実験の利点と制限
One of the main advantages of using tert-Butyloxycarbonyl-(S-(3-nitro-2-pyridinesulfenyl))cysteine-N-hydroxysuccinimide in lab experiments is its specificity for cysteine residues. This makes it a useful tool for studying cysteine-containing proteins and for identifying and characterizing protein-protein interactions. However, one limitation of using the compound is that it can modify only one cysteine residue per peptide or protein molecule. This limits its use in studying proteins with multiple cysteine residues.
将来の方向性
There are several future directions for the use of tert-Butyloxycarbonyl-(S-(3-nitro-2-pyridinesulfenyl))cysteine-N-hydroxysuccinimide in scientific research. One direction is the development of new methods for synthesizing the compound, which could improve its yield and purity. Another direction is the use of the compound in the development of new biosensors for detecting cysteine-containing proteins. Additionally, the compound could be used in the study of redox signaling pathways and in the development of new peptide-based drugs.
合成法
Tert-Butyloxycarbonyl-(S-(3-nitro-2-pyridinesulfenyl))cysteine-N-hydroxysuccinimide can be synthesized using various methods. One of the commonly used methods involves the reaction between tert-butyl carbamate and cysteine in the presence of a coupling agent, such as N-hydroxysuccinimide (NHS), and a catalyst, such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction produces tert-Butyloxycarbonyl cysteine-NHS ester, which is then reacted with 3-nitro-2-pyridinesulfenyl chloride to produce this compound.
特性
CAS番号 |
100108-75-6 |
|---|---|
分子式 |
C17H20N4O8S2 |
分子量 |
472.5 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]propanoate |
InChI |
InChI=1S/C17H20N4O8S2/c1-17(2,3)28-16(25)19-10(15(24)29-20-12(22)6-7-13(20)23)9-30-31-14-11(21(26)27)5-4-8-18-14/h4-5,8,10H,6-7,9H2,1-3H3,(H,19,25)/t10-/m0/s1 |
InChIキー |
DDBQOWBWRJCDEQ-JTQLQIEISA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CSSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)ON2C(=O)CCC2=O |
SMILES |
CC(C)(C)OC(=O)NC(CSSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)ON2C(=O)CCC2=O |
正規SMILES |
CC(C)(C)OC(=O)NC(CSSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)ON2C(=O)CCC2=O |
同義語 |
Boc-Cys(Npys)-NHS tert-butyloxycarbonyl-(S-(3-nitro-2-pyridinesulfenyl))cysteine-N-hydroxysuccinimide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(E)-[(2E,4E,6E,8E)-Undeca-2,4,6,8-tetraenylidene]amino]nitrous amide](/img/structure/B217443.png)
![1-Hydroxymethyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B217445.png)

![3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B217456.png)




![(3R,10aR)-3-chloro-10a-[(1R,3S)-3-chloro-2,2-dimethyl-6-methylidenecyclohexyl]oxy-6,8-dihydroxy-2,2-dimethyl-3H-benzo[g]chromene-5,10-dione](/img/structure/B217501.png)
![(6Z,10E)-8-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B217506.png)



